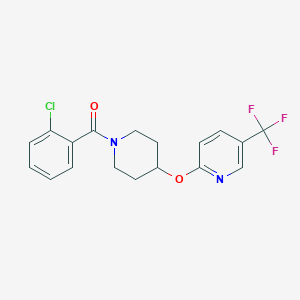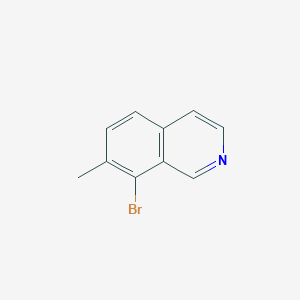
(2-Chlorphenyl)(4-((5-(Trifluormethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound commonly investigated for its potential use in various scientific fields
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is widely studied in organic synthesis and catalysis due to its reactive nature and ability to form complex molecules.
Biology
In biology, it serves as a molecular probe for understanding biological pathways and interactions at a cellular level.
Medicine
Industry
Industrially, it is used in the synthesis of advanced materials, agrochemicals, and as an intermediate in the production of other complex compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidin-1-yl Ring: : Initially, a piperidin-1-yl group is formed using standard ring-closure techniques.
Coupling Reaction: : This intermediate is then coupled with (2-Chlorophenyl) and (5-(trifluoromethyl)pyridin-2-yl) components through a series of nucleophilic substitutions and oxidative reactions.
Final Assembly: : The final compound is assembled under carefully controlled conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound often relies on large-scale reactions in batch or continuous-flow reactors, ensuring consistent quality and scalability. The process typically involves:
Reactant Preparation: : Ensuring all reactants are of high purity.
Controlled Environment: : Using advanced reactors to maintain optimal temperature, pressure, and reaction time.
Purification Steps: : Employing techniques such as recrystallization, chromatography, and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various types of reactions, including:
Oxidation: : This compound can be oxidized to form different oxidation states, depending on the conditions.
Reduction: : It can also be reduced to different reduced forms.
Substitution: : It readily participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions often involve strong nucleophiles like sodium hydride or bases such as potassium tert-butoxide.
Major Products
Oxidation: : Produces various oxidized derivatives.
Reduction: : Yields reduced compounds with modified functional groups.
Substitution: : Generates substituted analogs with diverse functional groups.
Wirkmechanismus
Molecular Targets and Pathways
(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone exerts its effects primarily by interacting with specific molecular targets such as enzymes and receptors. The trifluoromethyl and piperidin-1-yl groups enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
When compared to other similar compounds, (2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties.
List of Similar Compounds
(2-Chlorophenyl)(4-((5-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
(4-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
(2-Bromophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
These compounds exhibit some similarities in structure and reactivity but differ in their specific chemical and biological properties.
Conclusion
(2-Chlorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it valuable for research in chemistry, biology, medicine, and industry. Through continued study and application, this compound holds promise for future scientific advancements.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-15-4-2-1-3-14(15)17(25)24-9-7-13(8-10-24)26-16-6-5-12(11-23-16)18(20,21)22/h1-6,11,13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGJMIUDSHTQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Phenyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2503880.png)

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)

![4-(DIMETHYLSULFAMOYL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}BENZAMIDE](/img/structure/B2503890.png)



![2-(Pyridin-3-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2503896.png)
![2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2503898.png)


![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)
